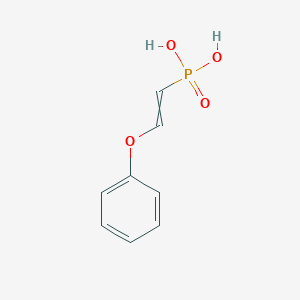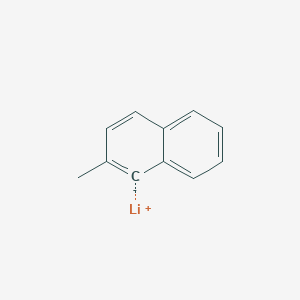
Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-(piperidin-1-yl)pentanoate typically involves the reaction of piperidine with ethyl 5-oxo-5-bromopentanoate. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of ethyl 5-oxo-5-(piperidin-1-yl)pentanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to ethyl 5-oxo-5-(piperidin-1-yl)pentanoate but lacks the ester and keto groups.
Piperidinone: Contains a keto group but lacks the ester group.
Ethyl 5-oxo-5-(morpholin-4-yl)pentanoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine ring and the ester group makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
66035-85-6 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
ethyl 5-oxo-5-piperidin-1-ylpentanoate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)8-6-7-11(14)13-9-4-3-5-10-13/h2-10H2,1H3 |
InChI-Schlüssel |
AMGGNYOQLQTKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)


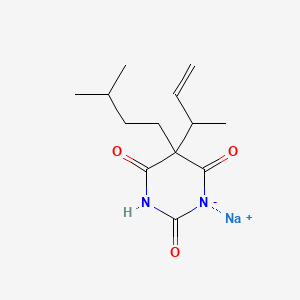
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
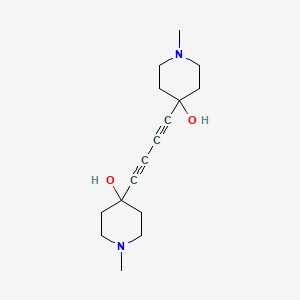
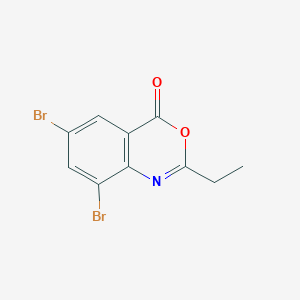
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
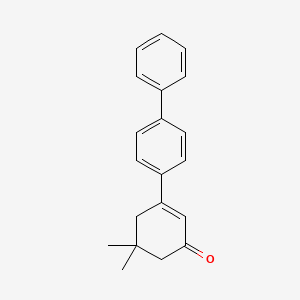
methanone](/img/structure/B14478221.png)
